molecular formula C19H23Cl2NO B1426388 2-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride CAS No. 1219967-46-0

2-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride

Cat. No.: B1426388
CAS No.: 1219967-46-0
M. Wt: 352.3 g/mol
InChI Key: VPUXDOQZZUCNHM-UHFFFAOYSA-N
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Description

2-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride is a chemical compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a piperidine ring attached to a biphenyl structure through an ethoxy linker. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Scientific Research Applications

2-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride is unique due to its specific structural features, such as the presence of both a piperidine ring and a biphenyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-[2-(2-chloro-4-phenylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO.ClH/c20-18-14-16(15-6-2-1-3-7-15)9-10-19(18)22-13-11-17-8-4-5-12-21-17;/h1-3,6-7,9-10,14,17,21H,4-5,8,11-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUXDOQZZUCNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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